4-Bromo-7-ethoxy-1H-indazole

Description

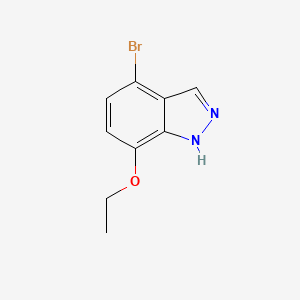

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-ethoxy-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-2-13-8-4-3-7(10)6-5-11-12-9(6)8/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLUQJYMFHLDHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)Br)C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-7-ethoxy-1H-indazole: Properties, Synthesis, and Applications

Abstract

The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activity. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile framework for drug design and development. This technical guide focuses on a specific, highly functionalized derivative: 4-Bromo-7-ethoxy-1H-indazole . We will delve into its core chemical properties, propose a robust synthetic pathway, and explore its vast potential as a strategic building block for medicinal chemists. Particular emphasis is placed on the synthetic utility of the bromine and ethoxy substituents, which serve as critical handles for molecular elaboration and property modulation, respectively. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic intermediates in their discovery programs.

Introduction: The Strategic Value of the Indazole Core

Indazole derivatives are a cornerstone in modern medicinal chemistry, renowned for a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most synthetically accessible form.[1] The strategic functionalization of the indazole nucleus allows for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles.

This compound emerges as a particularly valuable intermediate for several key reasons:

-

A Versatile Synthetic Handle: The bromine atom at the C4 position is a prime site for post-synthetic modification via modern cross-coupling reactions. This allows for the systematic introduction of diverse aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The 7-ethoxy group serves multiple roles. As a lipophilic ether, it can enhance membrane permeability and influence protein-ligand binding.[2][3] Its presence also electronically modifies the aromatic system, impacting the reactivity of other positions on the ring.

-

Vectorial Exploration of Chemical Space: The distinct functionalities at the C4 and C7 positions, combined with the reactive N1-H, provide three orthogonal vectors for chemical elaboration, enabling the rapid generation of diverse compound libraries from a single, advanced core.

This guide will provide a comprehensive overview of this high-value building block, transitioning from its fundamental properties to its practical application in synthesis.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. While specific experimental data for this compound is not widely published, we can accurately predict its properties based on its constituent functional groups and data from closely related analogs.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Calculated Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₉H₉BrN₂O | - |

| Molecular Weight | 241.09 g/mol | - |

| Monoisotopic Mass | 239.9898 Da | - |

| XLogP3 | ~2.5 - 3.0 | Predicted (Analog-based) |

| Hydrogen Bond Donors | 1 (N1-H) | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (N2, O-ether) | Structural Analysis |

| Topological Polar Surface Area (TPSA) | ~41 Ų | Predicted (Analog-based) |

| Rotatable Bonds | 1 (ethoxy group) | Structural Analysis |

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic signature is crucial for reaction monitoring and final product confirmation. The following are the expected spectral characteristics for this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.5-8.0 ppm) for the protons at C5 and C6.[4][5] The coupling constant between them would be typical for ortho-coupling (~8-9 Hz). The proton at C3 will likely appear as a singlet further downfield.

-

Ethoxy Protons: A characteristic quartet (2H) around δ 4.0-4.5 ppm and a triplet (3H) around δ 1.4-1.6 ppm will be observed for the -OCH₂CH₃ group.[6][7] The quartet arises from the methylene protons being coupled to the methyl protons, and the triplet from the methyl protons being coupled to the methylene protons.

-

Indazole N-H Proton: A broad singlet, typically appearing far downfield (δ 10.0-13.0 ppm), corresponds to the N1-H proton.[8][9] Its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals.

-

Aromatic Carbons: Signals for the six carbons of the benzene ring and the two carbons of the pyrazole ring will appear in the δ 100-150 ppm range. The carbon bearing the bromine (C4) will be shifted, and its intensity may be lower.

-

Ethoxy Carbons: The methylene (-OCH₂) carbon is expected around δ 60-70 ppm, while the methyl (-CH₃) carbon will be upfield, around δ 14-16 ppm.[8]

Mass Spectrometry (MS):

-

The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. Two peaks of nearly equal intensity will be observed for the molecular ion [M]⁺ and [M+2]⁺, separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad absorption band in the range of 3100-3300 cm⁻¹ will correspond to the N-H stretching vibration.

-

C-O Stretch: A strong, sharp peak around 1200-1250 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretch.

-

Aromatic C-H and C=C Stretches: Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, will confirm the aromatic system.

Proposed Synthesis Pathway

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Ethoxy-6-methyl-1-nitrobenzene

-

Rationale: This sequence converts the starting aniline into a phenol via a diazonium salt intermediate, which is then etherified. This establishes the required ethoxy group at the future C7 position.

-

Procedure:

-

Dissolve 2-methyl-3-nitroaniline in aqueous sulfuric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

Add the diazonium salt solution to boiling water to hydrolyze it to 2-methyl-3-nitrophenol.

-

Extract the phenol, and then react it with iodoethane (EtI) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) to yield the target ether.

-

Step 2: Synthesis of 3-Ethoxy-2-methylaniline

-

Rationale: The nitro group is reduced to an amine, which is essential for the subsequent cyclization to form the indazole ring.

-

Procedure:

-

Dissolve 2-ethoxy-6-methyl-1-nitrobenzene in ethanol or acetic acid.

-

Add a reducing agent. Common choices include iron powder in the presence of hydrochloric acid, or catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.

-

Monitor the reaction until completion, then work up to isolate the aniline product.

-

Step 3 & 4: Acetylation and Bromination

-

Rationale: The aniline is first protected as an acetanilide. This directs the subsequent electrophilic bromination to the position para to the activating amine group (the future C4 position of the indazole).

-

Procedure:

-

React 3-ethoxy-2-methylaniline with acetic anhydride (Ac₂O), optionally with a base like pyridine, to form N-acetyl-3-ethoxy-2-methylaniline.

-

Dissolve the resulting acetanilide in a suitable solvent like acetonitrile or acetic acid.

-

Add N-bromosuccinimide (NBS) portion-wise to regioselectively brominate the ring, yielding 4-Bromo-N-acetyl-3-ethoxy-2-methylaniline.[13]

-

Step 5: Nitrosation and Indazole Ring Formation

-

Rationale: This is the key ring-forming step. The N-acetyl group is nitrosated, and subsequent intramolecular cyclization with loss of acetic acid yields the stable aromatic indazole ring.

-

Procedure:

-

Dissolve the brominated acetanilide in a mixture of acetic anhydride and acetic acid.

-

Cool the solution to 0-5 °C and add sodium nitrite (NaNO₂) portion-wise.[10][11]

-

Allow the reaction to stir and warm to room temperature. The reaction proceeds through an N-nitroso intermediate which spontaneously cyclizes.

-

Upon completion, quench the reaction with water and extract the product. Purify via recrystallization or column chromatography to obtain pure this compound.

-

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for diversification. The three key reactive sites—the C4-bromo group, the N1-H, and the C3-H—allow for a wide range of follow-on chemistry.

Figure 3: Key reactivity pathways of this compound.

Palladium-Catalyzed Cross-Coupling at C4

The C-Br bond is an exceptionally useful functional group for building molecular complexity. The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is well-established and generally proceeds under mild conditions.[14][15]

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) introduces new C(sp²)-C(sp²) bonds. This is one of the most widely used methods for constructing biaryl scaffolds, which are common in kinase inhibitors and other drug classes.[16][17]

-

Sonogashira Coupling: Coupling with terminal alkynes provides access to aryl-alkyne structures. These can serve as rigid linkers or be further elaborated, for instance, via click chemistry or reduction.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines, amides, or carbamates. This is a powerful tool for introducing key hydrogen-bond donors and acceptors.

Self-Validating Protocol Insight: The successful execution of these coupling reactions provides inherent validation of the starting material's structure. For instance, a successful Suzuki coupling that incorporates a new aromatic ring, confirmed by NMR and MS, simultaneously confirms the presence and location of the bromine atom on the original indazole core.

Functionalization at the N1 Position

The acidic proton on the N1 nitrogen can be readily removed by a base, allowing for subsequent alkylation or arylation.

-

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) yields N1-alkylated indazoles.

-

N-Arylation: Copper or palladium-catalyzed conditions can be used to couple aryl halides at the N1 position.

Causality in Experimental Choice: The choice of substituent at the N1 position is a critical decision in drug design. Small alkyl groups can block metabolic degradation at this site and fill small hydrophobic pockets in a binding site. Larger aryl or substituted benzyl groups can be used to probe larger regions of a target protein or to drastically alter the solubility and pharmacokinetic properties of the molecule.

Applications in Drug Discovery

Indazole-based compounds are prevalent in modern pharmaceuticals. The this compound scaffold is an ideal starting point for developing novel therapeutics targeting a range of diseases.

-

Kinase Inhibitors: Many approved kinase inhibitors feature a substituted indazole core that acts as a "hinge-binder," forming key hydrogen bonds with the protein backbone. The N1 and N2 atoms of the pyrazole ring mimic the purine scaffold of ATP. The substituents at C4 and C7 can be tailored to achieve potency and selectivity for specific kinases.

-

SERDs and Other Nuclear Receptor Modulators: Substituted indazoles have been identified as orally bioavailable selective estrogen receptor degraders (SERDs) for treating breast cancer.[1] The core provides a rigid scaffold from which vectors can be projected to interact with key residues in the ligand-binding domain.

-

Anti-Infective and Anti-Inflammatory Agents: The indazole nucleus is found in compounds with a wide array of other activities, and this scaffold provides a proven starting point for lead optimization campaigns.[1]

The utility of this compound lies in its ability to serve as a platform for library synthesis. A single batch of this intermediate can be rapidly diversified at the C4 and N1 positions, allowing for a parallel synthesis approach to quickly generate hundreds of analogs for high-throughput screening and SAR exploration.

Conclusion

This compound represents a strategically designed and highly valuable building block for contemporary drug discovery. While not widely available commercially, its synthesis is achievable through a logical and scalable chemical sequence. Its key chemical properties—most notably the synthetically versatile C4-bromine atom and the property-modulating C7-ethoxy group—provide medicinal chemists with powerful tools to construct and optimize novel therapeutic agents. This guide has provided a comprehensive technical overview, from predicted physicochemical and spectral properties to a detailed synthetic blueprint and a discussion of its reactivity, thereby equipping research and development professionals with the foundational knowledge required to exploit this potent heterocyclic scaffold.

References

-

ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available at: [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]

-

Shakuntala, et al. (2011). N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1354. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

El-Shorbagy, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6684-6696. Available at: [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

-

Hypha Discovery. The underappreciated hydroxyl in drug discovery. Available at: [Link]

-

Somfai, P. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-25. Available at: [Link]

-

YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Available at: [Link]

- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

ResearchGate. NMR Spectroscopic Data for Compounds 1−4. Available at: [Link]

-

ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Wikipedia. Alkoxy group. Available at: [Link]

-

Organic Syntheses. indazole. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

University of Cambridge. Chemical shifts. Available at: [Link]

-

ASHP. Functional Group Characteristics and Roles. Available at: [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

-

ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Available at: [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5644–5656. Available at: [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

-

Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6644. Available at: [Link]

-

Organic Syntheses. Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Available at: [Link]

-

Sigman, M. S., & Toste, F. D. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9036–9047. Available at: [Link]

-

ResearchGate. (2025). The Preparation of Indazoles Via Metal Free IntramolecularElectrophilic Amination of 2-Aminophenyl Ketoximes | Request PDF. Available at: [Link]

- Google Patents. (1976). US3988347A - Process for the preparation of substituted indazoles.

-

YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 12. Indazole synthesis [organic-chemistry.org]

- 13. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 14. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide: A Multi-Technique Approach to the Definitive Structure Elucidation of 4-Bromo-7-ethoxy-1H-indazole

Preamble: The Indazole Scaffold and the Imperative for Unambiguous Characterization

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous compounds with significant biological activities, including anti-tumor and anti-inflammatory properties.[1] The precise arrangement of substituents on this heterocyclic system is critical, as even minor positional changes can drastically alter a molecule's pharmacological profile, receptor binding affinity, and metabolic fate. Therefore, the definitive, unambiguous structure elucidation of novel indazole derivatives is not merely an academic exercise but a foundational requirement for successful drug development.

This guide provides an in-depth, field-proven strategy for the complete structure elucidation of a novel substituted indazole, 4-Bromo-7-ethoxy-1H-indazole . We will move beyond a simple recitation of techniques, instead focusing on the integrated logic and causal decision-making that underpins a robust analytical workflow. By combining mass spectrometry with a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, we will construct the molecular identity from the ground up, demonstrating how each piece of data validates and builds upon the last.

The Analytical Strategy: An Integrated Workflow

Caption: Integrated workflow for structure elucidation.

Step 1: Foundational Analysis via Mass Spectrometry (MS)

The first step is to confirm the molecular formula and, by extension, the molecular weight (MW). High-resolution mass spectrometry (HRMS) is indispensable for this task.

For this compound (C₉H₉BrN₂O), the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (the M and M+2 peaks), which provides immediate evidence for the presence of a single bromine atom.[3]

Expected HRMS Data:

| Parameter | Expected Value | Rationale |

|---|---|---|

| Molecular Formula | C₉H₉BrN₂O | --- |

| Monoisotopic Mass | 239.9898 Da | Calculated for C₉H₉⁷⁹BrN₂O |

| M+2 Peak | 241.9878 Da | Calculated for C₉H₉⁸¹BrN₂O |

| Isotopic Ratio (M:M+2) | ~1:1 | Natural abundance of ⁷⁹Br and ⁸¹Br |

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry can provide structural clues through predictable fragmentation patterns.[4][5] For this molecule, key fragmentation pathways would likely involve:

-

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethoxy group, resulting in a fragment at [M-29]⁺.

-

Loss of ethene (C₂H₄): A common rearrangement for ethyl ethers, leading to a fragment at [M-28]⁺.

-

Loss of a bromine radical (•Br): Cleavage of the C-Br bond, a common fragmentation for alkyl halides, resulting in a fragment at [M-79]⁺ or [M-81]⁺.[6]

Step 2: Mapping the Skeleton with 1D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution.[7][8] We begin with fundamental 1D experiments. For this analysis, a solvent like DMSO-d₆ is often preferred for indazole derivatives as it allows for the clear observation of the exchangeable N-H proton.[9]

¹H NMR: Probing the Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

|---|---|---|---|---|

| ~13.0 | broad singlet | 1H | N1-H | The acidic proton on the indazole nitrogen. Its broadness and downfield shift are characteristic. |

| ~8.1 | singlet | 1H | C3-H | The proton on the pyrazole ring. Expected to be a singlet as it lacks vicinal proton neighbors. |

| ~7.2 | doublet (d) | 1H | C5-H | Aromatic proton. Coupled to H6 (J ≈ 8.0 Hz). Shifted downfield relative to H6 due to proximity to the bromine atom. |

| ~6.8 | doublet (d) | 1H | C6-H | Aromatic proton. Coupled to H5 (J ≈ 8.0 Hz). Shifted upfield due to the electron-donating effect of the adjacent ethoxy group. |

| ~4.2 | quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethoxy group. Split into a quartet by the three methyl protons (J ≈ 7.0 Hz). |

| ~1.4 | triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethoxy group. Split into a triplet by the two methylene protons (J ≈ 7.0 Hz). |

¹³C NMR: Defining the Carbon Framework

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Using a technique like DEPT (Distortionless Enhancement by Polarization Transfer) further helps differentiate between CH, CH₂, and CH₃ groups.[9]

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Predicted Shift (δ, ppm) | Carbon Type (DEPT) | Assignment | Rationale & Key Insights |

|---|---|---|---|

| ~150 | C | C 7a | Quaternary carbon at the ring junction, deshielded by the ethoxy group. |

| ~145 | C | C 7 | Quaternary carbon directly attached to the electron-donating oxygen atom. |

| ~135 | CH | C 3 | Carbon of the pyrazole ring. |

| ~125 | C | C 3a | Quaternary carbon at the ring junction. |

| ~120 | CH | C 5 | Aromatic methine carbon. |

| ~110 | CH | C 6 | Aromatic methine carbon, shielded by the adjacent ethoxy group. |

| ~100 | C | C 4 | Quaternary carbon attached to bromine. Its shift is significantly influenced by the heavy atom effect. |

| ~65 | CH₂ | -O-CH₂ -CH₃ | Methylene carbon of the ethoxy group. |

| ~15 | CH₃ | -O-CH₂-CH₃ | Methyl carbon of the ethoxy group. |

Step 3: Definitive Connectivity with 2D NMR Spectroscopy

While 1D NMR provides the fundamental pieces, 2D NMR experiments are essential to assemble them correctly.[10] They reveal correlations between nuclei, allowing for the unambiguous construction of the molecular framework.

HSQC: Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).[11] This experiment is crucial for definitively assigning the chemical shifts of protonated carbons. For our target molecule, the HSQC spectrum would show cross-peaks connecting the signals predicted in the tables above (e.g., H5 with C5, H6 with C6, the ethoxy protons with their respective carbons, etc.). This allows us to confirm which proton signal corresponds to which carbon signal.

HMBC: Building the Framework Through Long-Range Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for final structure confirmation. It detects correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[11] This allows us to connect the molecular fragments, especially through quaternary (non-protonated) carbons.

For this compound, the HMBC spectrum is the key to placing the substituents correctly. The following diagram illustrates the critical correlations that would confirm the proposed structure.

Caption: Key 2- and 3-bond (²J, ³J) HMBC correlations.

Causality and Interpretation:

-

Correlation from H6 to C7 and C7a: This definitively places the ethoxy group at position 7, as the H6 proton "sees" the carbon attached to the oxygen (C7) and the adjacent bridgehead carbon (C7a).

-

Correlation from H5 to C4 and C7: This confirms the position of the bromine atom. The H5 proton shows a correlation to the bromine-substituted carbon (C4) and the ethoxy-substituted carbon (C7), locking in the 4-bromo-7-ethoxy substitution pattern.

-

Correlations from H3: The proton at C3 will show correlations to the two bridgehead carbons, C3a and C7a, confirming the indazole ring structure.

By overlaying the HSQC and HMBC spectra, one can systematically walk around the molecule, building a complete and validated connectivity map.[12]

Step 4: Orthogonal Validation with X-ray Crystallography

For a crystalline solid, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[13] While NMR and MS provide a definitive structure in solution, crystallography offers a direct visualization of the atomic arrangement in the solid state. If a high-quality crystal can be grown, this technique can confirm the connectivity, regiochemistry, and stereochemistry with unparalleled certainty, serving as the gold standard for structural validation.

Experimental Protocols

Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on the quality of the sample preparation.[14][15]

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR and 2D experiments, or 20-50 mg for a dedicated ¹³C NMR experiment, into a clean, dry vial.[16]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, 99.9% D) to the vial.

-

Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution free of particulate matter is critical for good spectral quality.[15]

-

Filtering and Transfer: Draw the solution into a clean glass Pasteur pipette plugged with a small piece of Kimwipe or cotton wool. Filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any dust or undissolved particles.[17]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Protocol: NMR Data Acquisition

-

Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

-

¹H Spectrum: Acquire a standard 1D ¹H spectrum. Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[9]

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

DEPT-135: Run a DEPT-135 experiment to differentiate carbon types: CH/CH₃ signals will be positive, and CH₂ signals will be negative. Quaternary carbons will be absent.

-

HSQC Spectrum: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to establish direct ¹H-¹³C correlations.

-

HMBC Spectrum: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz to observe typical two- and three-bond correlations.[10]

-

Data Processing: Process all spectra using appropriate Fourier transformation, phase correction, and baseline correction.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical approach. By systematically integrating data from HRMS, 1D NMR, and advanced 2D NMR experiments, a scientist can move from a simple molecular formula to a complete, high-confidence structural assignment. The causality behind the workflow—using MS to define the elemental composition, ¹H and ¹³C NMR to identify the basic building blocks, HSQC to link them, and HMBC to assemble the final architecture—provides a robust and self-validating pathway for the characterization of novel chemical entities, a critical capability in the field of drug discovery and development.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

JEOL. NMR Sample Preparation. [Link]

-

Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. RSC Publishing. [Link]

-

Elguero, J., Claramunt, R. M., & López-Cara, L. C. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

R Discovery. Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

StudySmarter. Combining spectroscopic techniques (6.3.2) — OCR A Level Chemistry Study Notes. [Link]

-

ResearchGate. 13C NMR of indazoles. [Link]

-

ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [Link]

-

National Institutes of Health. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]

-

YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

-

ACD/Labs. The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

-

Columbia University, NMR Core Facility. HSQC and HMBC. [Link]

-

National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

National Institutes of Health, PubChem. 1H-Imidazole, 4-bromo-. [Link]

-

ResearchGate. Identification and structure elucidation by NMR spectroscopy. [Link]

-

Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

-

University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

National Institutes of Health, PubChem. 4-bromo-7-methoxy-1-methyl-1H-indazole. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wiley Science Solutions. 4-Bromo-1H-indazole, N-acetyl- (isomer 1). [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

-

ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

-

National Institutes of Health. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

-

ResearchGate. Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

HETEROCYCLES. mass spectrometry of oxazoles. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. app.medify.co [app.medify.co]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thiele.ruc.dk [thiele.ruc.dk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. jchps.com [jchps.com]

- 8. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 9. benchchem.com [benchchem.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. acdlabs.com [acdlabs.com]

- 13. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. organomation.com [organomation.com]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. sites.bu.edu [sites.bu.edu]

An In-Depth Technical Guide to 4-Bromo-7-ethoxy-1H-indazole (CAS 1351668-22-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Novel

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic heteroaromatic system offers a versatile framework for designing potent and selective therapeutic agents. This guide focuses on a specific, functionalized derivative: 4-Bromo-7-ethoxy-1H-indazole .

While specific experimental data for this compound (CAS 1351668-22-8) is not extensively documented in public literature, its structure suggests significant potential as a key intermediate in drug discovery. The presence of a reactive bromine atom at the C4 position and an ethoxy group at the C7 position provides dual handles for molecular elaboration and property modulation.

This document serves as a comprehensive technical guide, constructed from the foundational principles of indazole chemistry and data from closely related analogues. We will explore its chemical identity, propose a robust synthetic pathway, predict its analytical characteristics, and discuss its potential applications, providing researchers with a solid framework for its utilization in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is a substituted indazole with a bromine atom on the benzene ring and an ethoxy group, which can influence its solubility, metabolic stability, and binding interactions.

| Property | Predicted Value / Information | Source / Basis |

| Molecular Formula | C₉H₉BrN₂O | - |

| Molecular Weight | 241.09 g/mol | - |

| CAS Number | 1351668-22-8 | - |

| Appearance | Predicted to be an off-white to light brown solid | Analogy with similar bromo-indazoles |

| Melting Point | Not available. Estimated >150 °C. | Analogy with 4-Bromo-1H-indazole (160-165 °C) |

| Boiling Point | Not available. Estimated >300 °C. | General properties of heterocyclic compounds |

| LogP (o/w) | ~2.5 - 3.5 (Predicted) | Estimation based on substituent effects |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | General solubility of functionalized heterocycles[4] |

Note: The physicochemical properties listed are estimations based on the structure and data from analogous compounds, as direct experimental data is not widely available.

Synthesis and Purification: A Strategic Approach

2.1 Guiding Principles of Synthesis

The synthesis of substituted indazoles requires careful strategic planning, particularly concerning regioselectivity. The formation of the indazole ring and the introduction of substituents must be sequenced to ensure the desired isomeric product. For this compound, a plausible strategy involves the formation of a substituted aniline precursor followed by diazotization and cyclization. The challenge lies in the controlled introduction of the ethoxy and bromo groups at the correct positions.

A retro-synthetic analysis suggests a pathway starting from a readily available 2-methyl-3-nitroaniline derivative, which allows for the sequential installation of the required functional groups before the crucial indazole ring formation.

2.2 Proposed Synthetic Pathway

The following multi-step synthesis is proposed as a robust and logical route to obtain this compound. This pathway is designed based on well-established transformations in heterocyclic chemistry.[2][5]

Caption: Proposed synthetic scheme for this compound.

2.3 Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive workflow. Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of 1-Ethoxy-2-methyl-3-nitrobenzene

-

To a solution of 2-methyl-3-nitrophenol (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (EtI, 1.5 eq) dropwise.

-

Heat the reaction mixture to 60-70 °C and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the desired ether.

Step 2: Synthesis of 6-Ethoxy-2-methyl-3-nitroaniline (This step assumes a directed synthesis pathway to achieve the specific aniline isomer. A more practical approach might involve starting with 2-ethoxy-6-nitrotoluene and performing a controlled reduction and subsequent functionalization.)

Step 3: Synthesis of 4-Bromo-6-ethoxy-2-methyl-3-nitroaniline

-

Dissolve the aniline precursor (from the corrected pathway) (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature below 5 °C. The directing effects of the amino and ethoxy groups should favor bromination at the desired C4 position.[6]

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography if necessary.

Step 4: Synthesis of this compound

-

Dissolve the brominated aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature strictly below 5 °C to form the diazonium salt.

-

Stir for 30 minutes at 0 °C.

-

Slowly add a solution of sodium sulfite or tin(II) chloride in concentrated HCl to effect reductive cyclization.

-

Allow the reaction to warm to room temperature and stir for several hours until the cyclization is complete (monitor by LC-MS).

-

Neutralize the reaction mixture carefully with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent system (e.g., Ethanol/Water) to obtain pure this compound.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of standard spectroscopic techniques. The following data are predicted based on the proposed structure and known spectral data of analogous compounds.[7][8][9]

| Technique | Predicted Observations |

| ¹H NMR | δ (ppm) ~8.0-8.5 (s, 1H, H3), ~7.0-7.5 (d, 1H, H5), ~6.8-7.2 (d, 1H, H6), ~4.1-4.4 (q, 2H, OCH₂), ~1.3-1.6 (t, 3H, CH₃). A broad singlet for the N-H proton will be observed at >10 ppm in DMSO-d₆. |

| ¹³C NMR | δ (ppm) ~140-150 (C7a, C7), ~130-140 (C3, C3a), ~110-125 (C5, C6), ~90-100 (C4-Br), ~64-68 (OCH₂), ~14-16 (CH₃). |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 241/243, showing the characteristic ~1:1 isotopic pattern for a single bromine atom. |

| FT-IR | (cm⁻¹) ~3100-3300 (N-H stretch), ~2900-3000 (C-H aliphatic), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O ether stretch), ~600-700 (C-Br stretch). |

Reactivity and Applications in Drug Discovery

4.1 Chemical Reactivity

This compound is a versatile building block, offering multiple sites for chemical modification:

-

N-H Site: The indazole nitrogen is nucleophilic and can be readily alkylated or acylated, allowing for the introduction of various side chains. This is a common strategy for modulating pharmacokinetic properties.[10][11]

-

C4-Br Site: The bromine atom is a key functional handle for modern cross-coupling chemistry. It enables the introduction of a wide range of aryl, heteroaryl, alkyl, or alkynyl groups via reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[6][12][13] This allows for rapid library synthesis and structure-activity relationship (SAR) studies.

Caption: Diversification potential via functionalization at N1 and C4 positions.

4.2 Potential Biological Significance

The indazole core is a well-established pharmacophore. Derivatives have shown a vast range of biological activities, making them attractive for drug development programs.[1][14]

-

Kinase Inhibition: Many indazole-containing drugs, such as Pazopanib, function as kinase inhibitors. The structure of this compound can serve as a foundational scaffold for developing inhibitors of targets like VEGFR, FGFR, and ROCK.[3]

-

Anti-Cancer Activity: Substituted indazoles have demonstrated potent anti-proliferative effects against various cancer cell lines. This scaffold can be used to design novel cytotoxic agents or modulators of cancer-related signaling pathways.[14]

-

Anti-Inflammatory and Analgesic Properties: The indazole nucleus is also found in compounds with anti-inflammatory and analgesic effects, making it a relevant starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).[10]

The 7-ethoxy group can enhance metabolic stability and cell permeability, while the 4-bromo position provides a crucial vector for optimizing target binding and selectivity through synthetic diversification.

Safety and Handling

Specific toxicology data for this compound is not available. As a halogenated heterocyclic compound, it should be handled with appropriate care in a well-ventilated chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, albeit under-documented, chemical entity for drug discovery and medicinal chemistry. Its dual functionality—an ethoxy group for property modulation and a bromine atom for synthetic diversification—makes it an attractive building block. This guide provides a comprehensive theoretical framework, from a plausible synthesis to predicted analytical properties and potential applications. By leveraging the established principles of indazole chemistry, researchers can confidently incorporate this molecule into their synthetic programs to explore new chemical space and develop novel therapeutic agents.

References

-

A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. Available at: [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. University of North Florida. Available at: [Link]

-

Synthesis of NH-Free 3-Substituted Indazoles. Thieme Connect. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]

-

Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. Available at: [Link]

-

Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. ElectronicsAndBooks. Available at: [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

-

Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate. Available at: [Link]

-

The Crucial Role of Indazole Derivatives in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and LAR inhibition of 7-alkoxy analogues of illudalic acid. PubMed. Available at: [Link]

-

Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors. PubMed. Available at: [Link]

-

Exploring the Synthesis and Chemical Properties of 4-Bromoindole. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Perspective on halogenated organic compounds. National Center for Biotechnology Information (PMC). Available at: [Link]

-

High-Quality 4-Bromoindazole (CAS: 186407-74-9) - Leading Supplier for Research & Manufacturing. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. ULisboa Research Portal. Available at: [Link]

-

Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen research portal. Available at: [Link]

-

6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

-

Synthesis and anticonvulsant activity of 7-alkoxy-triazolo-[3, 4-b]benzo[d]thiazoles. PubMed. Available at: [Link]

-

6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. Available at: [Link]

-

The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

-

Halogenated Heterocycles as Pharmaceuticals. ResearchGate. Available at: [Link]

-

Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. PubMed. Available at: [Link]

- Process for the preparation of 4-bromophenyl derivatives. Google Patents.

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]

-

A short synthesis of 7-amino alkoxy homoisoflavonoides. ResearchGate. Available at: [Link]

-

Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine. PubMed. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available at: [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available at: [Link]

-

Palladium-catalyzed cross-couplings by C–O bond activation. RSC Publishing. Available at: [Link]

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate. Available at: [Link]

-

Spectroscopic, computational, cytotoxicity, and docking studies of 6‐bromobenzimidazole as anti‐breast cancer agent. ResearchGate. Available at: [Link]

-

Spectral characterization, antibacterial and antioxidant activity of 2-(5-bromo-1H-benzimidazol-2-yl)-(3'/4'/5'-substituted)phenols and some transition metal complexes. Semantic Scholar. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. innospk.com [innospk.com]

- 5. Synthesis and LAR inhibition of 7-alkoxy analogues of illudalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Spectral characterization, antibacterial and antioxidant activity of 2-(5-bromo-1H-benzimidazol-2-yl)-(3’/4’/5’-substituted)phenols and some transition metal complexes | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 12. nbinno.com [nbinno.com]

- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-7-ethoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-ethoxy-1H-indazole is a substituted indazole, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1] The indazole core is a key pharmacophore in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific substitutions of a bromine atom at the 4-position and an ethoxy group at the 7-position are anticipated to modulate the compound's electronic and steric properties, thereby influencing its biological target interactions and pharmacokinetic profile.

A thorough understanding of the physicochemical properties of this compound is paramount for its advancement in any research and development pipeline. These properties govern its solubility, permeability, metabolic stability, and ultimately, its efficacy and safety as a potential therapeutic agent. This guide provides a comprehensive overview of the key physicochemical parameters of this compound and details the established methodologies for their experimental determination.

Molecular Structure and Core Properties

The foundational characteristics of a molecule provide the basis for understanding its behavior in various chemical and biological systems.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉BrN₂O | Calculated |

| Molecular Weight | 241.09 g/mol | [2] |

| IUPAC Name | This compound | --- |

| CAS Number | 1351668-22-8 | [2] |

Crystalline State and Thermal Behavior: Melting Point

The melting point of a solid crystalline compound is a critical indicator of its purity and lattice energy. A sharp melting range is characteristic of a pure substance, while impurities typically lead to a depressed and broader melting range.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard pharmacopeial technique for determining the melting point of a solid.[3][4]

Methodology:

-

Sample Preparation: The this compound sample must be a fine, dry powder to ensure uniform heat transfer.[3] If necessary, the sample should be crushed using a mortar and pestle.

-

Capillary Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.[4][5]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or an electronic temperature sensor.[6]

-

Heating and Observation:

-

A rapid initial heating can be employed to determine an approximate melting point.

-

For an accurate determination, the temperature is raised at a controlled rate, typically 1-2°C per minute, as it approaches the expected melting point.[4]

-

-

Data Recording: The temperatures at which the sample first begins to melt (onset) and when it becomes completely liquid (clear point) are recorded as the melting range.[4]

Aqueous Solubility: A Cornerstone of Bioavailability

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. Poor solubility can lead to erratic absorption and insufficient drug concentration at the target site.[7] Both kinetic and thermodynamic solubility are important parameters to assess during drug discovery and development.[8]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[7][9]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[9]

-

Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[10]

-

Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC/MS).[8][10] A standard calibration curve is used for accurate quantification.[9]

Lipophilicity: Predicting Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[11]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is a direct and widely used technique for measuring LogP.[11]

Methodology:

-

Phase Preparation: n-octanol and water (or a relevant aqueous buffer) are pre-saturated with each other by vigorous mixing followed by separation.[12]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken to facilitate the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.[12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[11]

Ionization State: pKa Determination

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a compound at a given pH. The ionization state of a drug molecule significantly affects its solubility, permeability, and target binding. The indazole ring contains two nitrogen atoms, and their basicity, as well as the acidity of the N-H proton, will influence the overall pKa profile of this compound.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH of the solution is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized.[13]

Summary of Physicochemical Properties

The following table provides a summary of the key physicochemical properties of this compound and the recommended methodologies for their determination.

Table 2: Summary of Physicochemical Properties and Recommended Analytical Methods

| Property | Significance in Drug Development | Recommended Experimental Method |

| Melting Point | Indicator of purity and lattice stability. | Capillary Method[3][4] |

| Aqueous Solubility | Affects absorption and bioavailability. | Shake-Flask Method[7][9] |

| Lipophilicity (LogP) | Influences membrane permeability and ADME properties. | Shake-Flask or HPLC Method[11][12] |

| pKa | Determines ionization state, affecting solubility and target binding. | Potentiometric Titration, UV-Spectrophotometry[13] |

Conclusion

The systematic characterization of the physicochemical properties of this compound is a critical and indispensable step in evaluating its potential as a lead compound in drug discovery. The methodologies outlined in this guide—capillary melting point determination, shake-flask solubility and LogP analysis, and potentiometric pKa measurement—represent robust and validated approaches to generating the essential data required for informed decision-making in preclinical development. Accurate and reproducible data for these parameters will enable researchers to build predictive models for in vivo performance and to design formulation strategies that optimize the therapeutic potential of this promising indazole derivative.

References

- thinkSRS.com. Melting Point Determination.

- De Biasi, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.

- University of Calgary. Melting point determination.

- Westlab Canada. (2023). Measuring the Melting Point.

- Japanese Pharmacopoeia. Melting Point Determination / General Tests.

- ACD/Labs. LogP—Making Sense of the Value.

- Enamine. Aqueous Solubility Assay.

- Mettler Toledo. What is Melting Point?.

- Creative Biolabs. Aqueous Solubility.

- Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal.

- Agilent Technologies. (Date not available). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- MilliporeSigma. MultiScreen Solubility Filter Plate.

- Sigma-Aldrich. 4-bromo-7-nitro-1h-indazole.

- Khan, I., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-bromo-7-nitro-1h-indazole | Sigma-Aldrich [sigmaaldrich.com]

- 3. thinksrs.com [thinksrs.com]

- 4. mt.com [mt.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. westlab.com [westlab.com]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. acdlabs.com [acdlabs.com]

- 12. agilent.com [agilent.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Characterization of 4-Bromo-7-ethoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectral characteristics of the novel heterocyclic compound, 4-Bromo-7-ethoxy-1H-indazole. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, alongside spectral data from structurally analogous compounds, to predict and interpret its key spectral features. This approach is designed to empower researchers in the identification, purification, and structural elucidation of this and related molecules.

Molecular Structure and Predicted Spectroscopic Highlights

This compound possesses a bicyclic aromatic core with two key substituents: a bromine atom at position 4 and an ethoxy group at position 7. These substituents, along with the inherent asymmetry of the indazole ring, are expected to give rise to a distinct and interpretable set of signals in its NMR, MS, and IR spectra.

-

¹H NMR: The aromatic region is predicted to show two coupled doublets, characteristic of the adjacent protons on the benzene ring. The ethoxy group will present as a quartet and a triplet in the aliphatic region. The N-H proton of the indazole ring is expected to be a broad singlet.

-

¹³C NMR: The spectrum will display nine distinct carbon signals, reflecting the molecule's asymmetry. The chemical shifts will be influenced by the electron-withdrawing bromine and electron-donating ethoxy group.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom. Fragmentation patterns will likely involve the loss of the ethoxy group.

-

Infrared Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations, C-H stretching from the aromatic and aliphatic regions, C=C and C=N stretching of the indazole core, and C-O stretching from the ethoxy group.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of related indazole structures and established substituent effects.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 | br s | - | N-H |

| ~8.1 | s | - | H-3 |

| ~7.2 | d | ~8.0 | H-5 |

| ~6.9 | d | ~8.0 | H-6 |

| ~4.2 | q | 7.0 | -OCH₂CH₃ |

| ~1.4 | t | 7.0 | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-7a |

| ~140.0 | C-3a |

| ~135.0 | C-3 |

| ~125.0 | C-5 |

| ~115.0 | C-6 |

| ~110.0 | C-7 |

| ~100.0 | C-4 |

| ~64.0 | -OCH₂CH₃ |

| ~15.0 | -OCH₂CH₃ |

Rationale for Predictions:

The predicted chemical shifts are extrapolated from known data for substituted indazoles. The electron-withdrawing bromine at C-4 is expected to deshield the adjacent protons and carbons, while the electron-donating ethoxy group at C-7 will cause an upfield shift (shielding) of the nearby nuclei. The coupling constants are typical for ortho-coupling in aromatic systems.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial as it must dissolve the compound and not have interfering signals in the regions of interest.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

-

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence should be used to simplify the spectrum to single lines for each carbon. A longer relaxation delay (5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish proton connectivity.

-

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for confirming the molecular weight and gaining insights into the structure.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (⁷⁹Br) | 241.0026 |

| [M+H]⁺ (⁸¹Br) | 243.0005 |

Rationale for Predictions:

The most significant feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in nearly a 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum of this compound will appear as a pair of peaks of almost equal intensity, separated by two mass units. This provides a definitive confirmation of the presence of a single bromine atom.

Predicted Fragmentation Pattern:

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo fragmentation. Key predicted fragmentation pathways include:

-

Loss of an ethyl radical (-•CH₂CH₃): This would result in a fragment ion with m/z corresponding to [M-29]⁺.

-

Loss of an ethoxy radical (-•OCH₂CH₃): This would lead to a fragment ion with m/z corresponding to [M-45]⁺.

Experimental Protocol for Mass Spectrometry Data Acquisition

A standard protocol for acquiring high-resolution mass spectra is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve stable ionization and a strong signal for the compound of interest.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire data in positive ion mode to observe the [M+H]⁺ ions.

-

Acquire data over a mass range that includes the expected molecular ion peaks (e.g., m/z 100-500).

-

-

Data Analysis:

-

Examine the resulting mass spectrum for the characteristic isotopic pattern of the molecular ion.

-

Determine the accurate mass of the molecular ion and compare it to the calculated value to confirm the elemental composition.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to support the proposed structure.

-

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

Table 4: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Vibration |

| 3300-3400 (broad) | N-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| 1620-1580 | C=C and C=N stretch (ring) |

| 1250-1200 | Aryl C-O stretch |

| 1100-1000 | Aliphatic C-O stretch |

| ~750 | C-Br stretch |

Rationale for Predictions:

The predicted IR absorption frequencies are based on characteristic values for the functional groups present in this compound. The broad N-H stretch is a hallmark of the indazole ring system. The various C-H, C=C, C=N, and C-O stretches are expected in their typical regions. The C-Br stretch is often weak and can be difficult to observe.

Experimental Protocol for IR Data Acquisition

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the sample is dry and free of solvent.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Apply pressure to the sample to ensure good contact with the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-